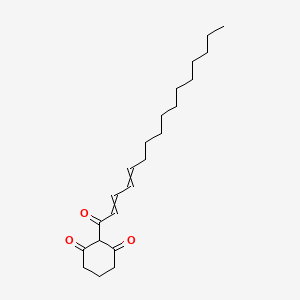
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hexadeca-2,4-dienoyl group at the 2-position and two keto groups at the 1 and 3 positions. This compound is part of a broader class of cyclohexane derivatives, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with hexadeca-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadeca-2,4-dienoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Wissenschaftliche Forschungsanwendungen
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hexadeca-2,4-dienoyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A similar compound with an octadec-9Z,12Z-dienoyl group instead of a hexadeca-2,4-dienoyl group.
4-Hydroxy-2-(octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A derivative with an additional hydroxyl group at the 4-position.
Uniqueness
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexadeca-2,4-dienoyl group provides unique reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
113653-88-6 |
|---|---|
Molekularformel |
C22H34O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-hexadeca-2,4-dienoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h12-14,16,22H,2-11,15,17-18H2,1H3 |
InChI-Schlüssel |
XAOVUORSHYUGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC(=O)C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


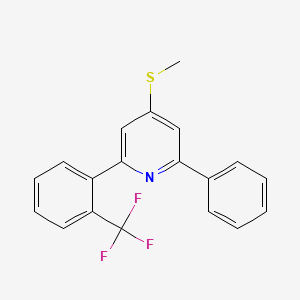
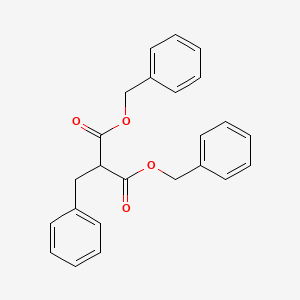

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
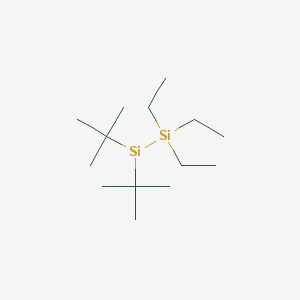

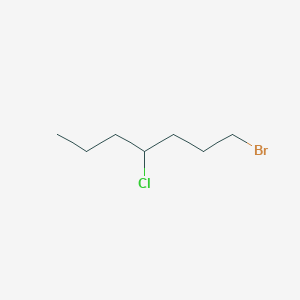
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

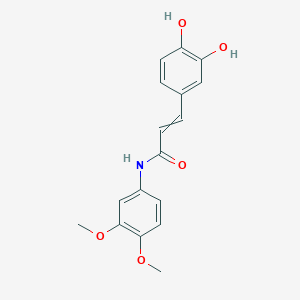
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
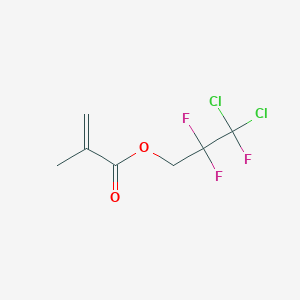
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

